molecular formula C14H8ClNO B14198499 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde CAS No. 919293-16-6

9-Chlorobenzo[h]isoquinoline-6-carbaldehyde

Cat. No.: B14198499
CAS No.: 919293-16-6
M. Wt: 241.67 g/mol
InChI Key: WABSLXJVBWKLPB-UHFFFAOYSA-N
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Description

9-Chlorobenzo[h]isoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C16H8ClNO. It belongs to the class of heterocyclic aromatic compounds, specifically benzo[h]isoquinolines. This compound is characterized by the presence of a chlorine atom at the 9th position and an aldehyde group at the 6th position on the benzo[h]isoquinoline skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formyl chloride intermediate using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This intermediate then reacts with the benzo[h]isoquinoline derivative to form the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Chlorobenzo[h]isoquinoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: 9-Chlorobenzo[h]isoquinoline-6-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzo[h]isoquinoline skeleton. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

919293-16-6

Molecular Formula

C14H8ClNO

Molecular Weight

241.67 g/mol

IUPAC Name

9-chlorobenzo[h]isoquinoline-6-carbaldehyde

InChI

InChI=1S/C14H8ClNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-8H

InChI Key

WABSLXJVBWKLPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C=O

Origin of Product

United States

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